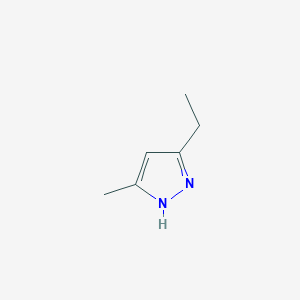

3-Ethyl-5-methyl-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-ethyl-5-methyl-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2/c1-3-6-4-5(2)7-8-6/h4H,3H2,1-2H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXYASTYREUECCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NNC(=C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Ethyl 5 Methyl 1h Pyrazole and Its Analogues

Classical and Contemporary Approaches for Regioselective Pyrazole (B372694) Ring Formation

The regioselective construction of the pyrazole ring is paramount in ensuring the desired isomer is obtained, particularly with unsymmetrical precursors. Over the years, a variety of robust synthetic strategies have been established.

Condensation Reactions Involving Hydrazine (B178648) Derivatives and Carbonyl Precursors

The most traditional and widely employed method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For the synthesis of 3-Ethyl-5-methyl-1H-pyrazole, the logical precursor would be 2,4-hexanedione (B1211359) reacting with hydrazine. This method's primary challenge is controlling regioselectivity when a substituted hydrazine is used, as two isomeric products can form. However, with unsubstituted hydrazine, a single product is typically formed, which exists as a mixture of tautomers.

The reaction proceeds by initial formation of a hydrazone intermediate, followed by cyclization and dehydration to yield the aromatic pyrazole ring. The conditions can be modified to control the outcome, but the classical approach often involves refluxing the reactants in an alcoholic solvent, sometimes with acid or base catalysis. A well-documented example is the synthesis of the analogous 3,5-dimethylpyrazole (B48361) from acetylacetone (B45752) and hydrazine sulfate (B86663) in an aqueous sodium hydroxide (B78521) solution, which proceeds in high yield. orgsyn.org

| 1,3-Dicarbonyl Precursor | Hydrazine Derivative | Product | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Acetylacetone (2,4-pentanedione) | Hydrazine Sulfate | 3,5-Dimethylpyrazole | 10% NaOH(aq), Ether, 15°C | 77–81% | orgsyn.org |

| Ethyl acetoacetate | Phenylhydrazine | 3-Methyl-1-phenyl-1H-pyrazol-5-ol | Nano-ZnO, Reflux | 95% | nih.gov |

| 1,3-Diphenylpropane-1,3-dione | Hydrazine Hydrate (B1144303) | 3,5-Diphenyl-1H-pyrazole | Ethanol (B145695) or Acetic Acid, Reflux | Good | chemrxiv.org |

Cycloaddition Reactions with Alkyne and Hydrazone Systems

A more modern and often highly regioselective approach to pyrazole synthesis is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition. This reaction typically involves a 1,3-dipole, such as a diazo compound or a nitrile imine, reacting with a dipolarophile, which is commonly an alkyne or an alkene. thieme.debohrium.com

To synthesize 3,5-disubstituted pyrazoles, the reaction between a terminal alkyne and a diazo compound is a powerful strategy. Nitrile imines, often generated in situ from hydrazonoyl halides, can also be used effectively. mdpi.com These methods offer excellent control over the placement of substituents on the pyrazole ring. thieme.denih.gov To overcome issues with the stability or availability of certain alkynes, alkyne surrogates, such as trisubstituted bromoalkenes or unactivated bromovinyl acetals, have been developed, which participate in the cycloaddition followed by an elimination step to yield the aromatic pyrazole. organic-chemistry.org

Transition Metal-Catalyzed Synthetic Pathways for Pyrazole Scaffolds

Transition metal catalysis has revolutionized organic synthesis, and the formation of pyrazoles is no exception. Various metals, including palladium, copper, ruthenium, and iron, have been employed to construct the pyrazole core, often with high efficiency and selectivity. organic-chemistry.orgbeilstein-journals.orgnih.govias.ac.in

Common strategies include:

Cross-Coupling Reactions: Palladium-catalyzed reactions, such as the Sonogashira coupling, can be used to first construct alkynone intermediates, which then undergo cyclocondensation with hydrazines to form 1,3,5-trisubstituted pyrazoles. nih.gov

Aerobic Oxidative Cyclization: Copper-catalyzed methods can achieve the aerobic oxidative cyclization of β,γ-unsaturated hydrazones to furnish a variety of pyrazole derivatives. organic-chemistry.org

Dehydrogenative Coupling: Ruthenium complexes can catalyze the acceptorless dehydrogenative coupling of 1,3-diols with arylhydrazines, producing pyrazoles with water and hydrogen gas as the only byproducts. organic-chemistry.org

C-H Functionalization: Direct functionalization of the pyrazole C-H bonds is a powerful late-stage modification strategy, but transition metals can also be involved in cyclization pathways that form the ring itself.

| Catalyst | Reactants | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| Ru3(CO)12 / NHC-diphosphine ligand | 1,3-diols, Arylhydrazines | Acceptorless Dehydrogenative Coupling | High selectivity, produces only H2O and H2 as byproducts. | organic-chemistry.org |

| Copper Triflate (Cu(OTf)2) | Chalcone, Substituted Hydrazine | Condensation/Cyclization | Used with ionic liquid [BMIM-PF6] for excellent yield. | nih.gov |

| Fe(III)-based Ionic Liquid | 1,3-diketones, Hydrazines | Condensation | Homogeneous catalysis at room temperature; catalyst is reusable. | ias.ac.in |

| Palladium catalysts | Terminal alkynes, Acyl chlorides, Hydrazines | Sonogashira Coupling / Cyclocondensation | Forms alkynone intermediate prior to cyclization. | nih.gov |

Development of One-Pot and Multicomponent Reaction Strategies

To improve synthetic efficiency, reduce waste, and simplify procedures, one-pot and multicomponent reactions (MCRs) have become highly desirable. niscpr.res.innih.gov These strategies combine three or more reactants in a single reaction vessel to construct the final product, avoiding the isolation of intermediates. nih.gov

For pyrazole synthesis, a common three-component approach involves the reaction of an aldehyde, a ketone, and a hydrazine. nih.gov For instance, 3,5-disubstituted 1H-pyrazoles can be prepared via a one-pot, three-component procedure involving the condensation of an aldehyde and tosylhydrazine, followed by a cycloaddition with a terminal alkyne. organic-chemistry.org Four-component reactions, often used for fused pyrazole systems like pyrano[2,3-c]pyrazoles, typically involve an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate. nih.govrsc.org These MCRs exemplify the principles of step and atom economy, making them powerful tools in modern synthetic chemistry. semanticscholar.org

Green Chemistry Principles Applied to Pyrazole Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability. The application of green chemistry principles to pyrazole synthesis aims to reduce the environmental impact by minimizing hazardous waste, lowering energy consumption, and using renewable resources. researchgate.netthieme-connect.comekb.eg

Utilization of Environmentally Benign Reagents and Solvents

A major focus of green pyrazole synthesis is the replacement of volatile and often toxic organic solvents with more environmentally friendly alternatives. researchgate.nettandfonline.com

Water: As a non-toxic, non-flammable, and inexpensive solvent, water is an ideal medium for green synthesis. thieme-connect.com Numerous multicomponent reactions for synthesizing pyrazole derivatives, including pyrano[2,3-c]pyrazoles, have been successfully performed in aqueous media, often facilitated by ultrasound irradiation or the use of catalysts that are stable in water. nih.govrsc.orgthieme-connect.com

Ionic Liquids (ILs): Ionic liquids are salts with low melting points that are considered green solvents due to their negligible vapor pressure, high thermal stability, and recyclability. nih.gov They can act as both the solvent and the catalyst. For example, the Brønsted acid ionic liquid [Et3NH][HSO4] has been used to catalyze the four-component synthesis of dihydropyrano[2,3-c]pyrazoles at room temperature. nih.gov Transition metal-containing ionic liquids have also been developed for the one-pot synthesis of pyrazoles from 1,3-diketones and hydrazines. ias.ac.in

Solvent-Free Reactions: Eliminating the solvent entirely represents an even greener approach. tandfonline.com Reactions can be carried out by heating the neat reactants or by using a catalytic amount of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) under solvent-free conditions at room temperature. tandfonline.com

Energy-Efficient Techniques: The use of microwave irradiation and ultrasound sonication can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.govrsc.orgresearchgate.net These techniques are often combined with green solvents to further enhance the sustainability of the synthesis. rsc.org

Sustainable Production Methods for this compound and its Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including pyrazoles. These methods aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous reagents, and employing energy-efficient reaction conditions.

One notable sustainable approach is the use of mechanochemistry , where mechanical force, such as grinding, is used to initiate chemical reactions, often in the absence of a solvent. A study on the synthesis of 3,5-dimethyl-4-(arylsulfanyl)pyrazoles, analogues of this compound, demonstrated a grinding-induced, sequential one-pot three-component reaction. This solvent-free method, using a mortar and pestle at room temperature, provided good to excellent yields of the desired products researchgate.net. This approach offers significant environmental benefits by eliminating the need for solvents, which are often a major source of chemical waste.

Another green strategy involves replacing toxic and hazardous reagents with more environmentally benign alternatives. For instance, a Chinese patent describes a method for the synthesis of ethyl 1-methyl-3-ethyl-4-chloro-5-pyrazolecarboxylate, a derivative of the target compound. This method utilizes dimethyl carbonate as a green methylating agent, replacing the highly toxic dimethyl sulfate traditionally used google.comgoogle.com. Furthermore, the chlorination step is carried out using hydrochloric acid and hydrogen peroxide, which is a safer alternative to reagents like sulfuryl chloride google.com.

The use of water as a solvent and the application of microwave or ultrasonic irradiation are other green methodologies that have been employed for the synthesis of pyrazole derivatives, offering advantages such as reduced reaction times and energy consumption researchgate.netchemrxiv.org.

Strategic Derivatization and Functionalization of the this compound Core

The this compound core serves as a versatile scaffold for the introduction of various functional groups, allowing for the fine-tuning of its chemical and physical properties. Strategic derivatization can be carried out at different positions of the pyrazole ring, including the nitrogen atoms and the carbon atoms.

Esterification and Carboxylic Acid Modifications at Various Positions

The introduction of ester and carboxylic acid functionalities onto the pyrazole ring is a common strategy to create intermediates for further synthetic transformations or to directly impart desired properties to the molecule.

For analogues of this compound, the synthesis of pyrazole carboxylates is well-documented. For example, ethyl 3-methyl-1H-pyrazole-5-carboxylate can be synthesized in high yield by the reaction of ethyl 2,4-dioxopentanoate with hydrazine hydrate in ethanol chemicalbook.com. Similarly, a general procedure for the synthesis of ethyl 3-methylpyrazole-5-carboxylate involves the reaction of ethyl acetylpyruvate (B1236944) with hydrazine monohydrate chemicalbook.com.

These pyrazole esters can then be hydrolyzed to the corresponding carboxylic acids. For instance, 5-methyl-1H-pyrazole-3-carboxylic acid can be obtained by the hydrolysis of ethyl 5-methylpyrazole-3-carboxylate using sodium hydroxide in ethanol jmchemsci.com. The resulting carboxylic acids can be further modified, for example, through amide coupling reactions to introduce a wide range of substituents.

A Chinese patent details the synthesis of ethyl 1-methyl-3-ethyl-5-pyrazolecarboxylate, a close analogue of the target compound, through the reaction of ethyl 3-ethyl-5-pyrazolecarboxylate with dimethyl carbonate in the presence of sodium hydride google.com. This demonstrates a method for both N-alkylation and the presence of an ester group on the pyrazole ring.

Selective Substitution Reactions on the Pyrazole Ring and Nitrogen Atom (N1-alkylation, halogenation, amination)

Selective substitution reactions are crucial for the targeted functionalization of the this compound core. These reactions include N1-alkylation, halogenation, and amination, each providing a pathway to a diverse range of derivatives.

N1-alkylation: The alkylation of the N1 position of the pyrazole ring is a common strategy to introduce various substituents. For unsymmetrical pyrazoles like this compound, regioselectivity can be a challenge. However, methods for regioselective N-alkylation have been developed. For instance, the reaction of pyrazoles with alkyl halides in the presence of a base is a common approach. A Chinese patent describes the N-methylation of ethyl 3-ethyl-5-pyrazolecarboxylate using dimethyl carbonate as a methylating agent, yielding the N1-methylated product google.com. More advanced methods, such as the reaction of N-alkylated tosylhydrazones with terminal alkynes, offer complete regioselectivity in the synthesis of 1,3,5-trisubstituted pyrazoles organic-chemistry.orgnih.gov. The choice of base and solvent can also influence the regioselectivity of N-alkylation beilstein-journals.org.

Halogenation: Halogen atoms can be introduced onto the pyrazole ring to serve as handles for further functionalization through cross-coupling reactions. The direct C-H halogenation of pyrazoles is an attractive method. For instance, 3-aryl-1H-pyrazol-5-amines have been successfully halogenated at the 4-position using N-halosuccinimides (NXS) in DMSO at room temperature beilstein-archives.org. A Chinese patent also describes the chlorination of ethyl 1-methyl-3-ethyl-5-pyrazolecarboxylate at the 4-position using hydrochloric acid and hydrogen peroxide google.com. Generally, electrophilic halogenation of pyrazoles occurs preferentially at the 4-position if it is unsubstituted researchgate.net.

Amination: The introduction of an amino group onto the pyrazole ring can be achieved through various methods. For example, the synthesis of 3-amino-5-methyl-1H-pyrazole-4-carboxylic acid ethyl ester has been reported from the reaction of 3-thiosemicarbazide with ethyl 2-chloroacetoacetate prepchem.com. While direct C-H amination of pyrazoles is less common, functionalized aminopyrazoles are valuable intermediates for the synthesis of fused heterocyclic systems.

Synthesis of Fused Heterocyclic Systems Incorporating the Pyrazole Moiety

The this compound core can be used as a building block for the synthesis of a variety of fused heterocyclic systems, which are of significant interest in medicinal and materials chemistry. Two important classes of such fused systems are pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines.

Pyrazolo[1,5-a]pyrimidines: These fused systems are typically synthesized by the condensation of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent. For instance, the reaction of 3-substituted-5-amino-1H-pyrazoles with various β-dicarbonyl compounds leads to the formation of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives nih.gov. A multi-step synthesis of 2-methyl-pyrazolo[1,5-a]pyrimidine derivatives starts from the reaction of 5-amino-3-methylpyrazole with diethyl malonate researchgate.net.

Pyrazolo[3,4-b]pyridines: This class of fused heterocycles can be synthesized by the reaction of a 5-aminopyrazole with an α,β-unsaturated ketone or a 1,3-dicarbonyl compound. For example, novel pyrazolo[3,4-b]pyridines have been synthesized via the cyclization of 5-amino-1-phenylpyrazole (B52862) with corresponding unsaturated ketones in the presence of a ZrCl4 catalyst researchgate.net. Another approach involves the one-pot reaction of 2-butyryl-3H-benzo[f]chromen-3-one, 3-methyl-1-phenyl-1H-pyrazol-5-amine, and an alkyl alcohol catalyzed by silica (B1680970) sulfuric acid under microwave irradiation mdpi.com. The reaction of 5-aminopyrazoles with 1,3-diketones in glacial acetic acid is also a widely used strategy prepchem.com.

Below is a data table summarizing the synthesis of fused heterocyclic systems from pyrazole analogues.

Table 1: Synthesis of Fused Heterocyclic Systems from Pyrazole Analogues

| Starting Pyrazole | Reagent(s) | Fused System | Reference |

|---|---|---|---|

| 5-Amino-1-phenylpyrazole | α,β-Unsaturated ketones, ZrCl4 | Pyrazolo[3,4-b]pyridines | researchgate.net |

| 5-Amino-3-methylpyrazole | Diethyl malonate, NaOEt | 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol | researchgate.net |

| 3-Substituted-5-amino-1H-pyrazoles | β-Dicarbonyl compounds | Pyrazolo[1,5-a]pyrimidines | nih.gov |

| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | 2-Butyryl-3H-benzo[f]chromen-3-one, Alkyl alcohol, Silica sulfuric acid (microwave) | Pyrazolo[3,4-b]pyridines | mdpi.com |

| 1-Phenyl-3-methyl-5-amino-pyrazole | 1,3-Diketones, Acetic acid | Pyrazolo[3,4-b]pyridines | prepchem.com |

Advanced Spectroscopic and Crystallographic Investigations of 3 Ethyl 5 Methyl 1h Pyrazole Derivatives

Comprehensive Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of pyrazole (B372694) derivatives, providing detailed information about the chemical environment of magnetically active nuclei, primarily ¹H and ¹³C.

In the ¹H NMR spectrum of a 3-ethyl-5-methyl-1H-pyrazole derivative, distinct signals corresponding to each proton group are expected. The N-H proton of the pyrazole ring typically appears as a broad singlet at a downfield chemical shift, often around 11 ppm or higher, due to its acidic nature and involvement in hydrogen bonding. mdpi.com The lone proton on the pyrazole ring (H-4) would resonate in the aromatic region, generally between 5.6 and 7.0 ppm. mdpi.commdpi.com

The ethyl group at the C-3 position gives rise to a characteristic triplet-quartet pattern. The methyl protons (-CH₃) would appear as a triplet, while the methylene protons (-CH₂-) would be observed as a quartet due to spin-spin coupling with the adjacent methyl group. The methyl group at the C-5 position would be observed as a singlet, typically in the range of 1.07-3.86 ppm. mdpi.com

¹³C NMR spectroscopy provides complementary information on the carbon framework. The carbon atoms of the pyrazole ring (C-3, C-4, and C-5) resonate in the range of approximately 84 to 155 ppm. mdpi.com The chemical shifts of C-3 and C-5 are influenced by the tautomeric equilibrium present in N-unsubstituted pyrazoles, which can lead to signal broadening. researchgate.net The carbons of the substituents, such as the methyl and ethyl groups, appear in the upfield region of the spectrum. For instance, a signal for the -CH₂- carbon of an ethyl group has been reported at 16.9 ppm, while methyl group carbons typically appear between 8.7 and 23.8 ppm. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Substituted Pyrazole Derivatives.

| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Pyrazole N-H | ~11.0 - 13.0 | - |

| Pyrazole C-H | ~5.6 - 8.0 mdpi.com | ~84 - 110 (C-4) |

| Pyrazole C-Substituted | - | ~130 - 155 (C-3/C-5) mdpi.com |

| -CH₃ (Methyl) | ~1.0 - 3.9 mdpi.com | ~8 - 24 mdpi.com |

| -CH₂CH₃ (Ethyl) | ~2.3 - 2.8 (-CH₂-) | ~16 - 20 (-CH₂-) mdpi.com |

| ~1.1 - 1.4 (-CH₃) | ~13 - 16 (-CH₃) rsc.org |

Analysis of Vibrational and Electronic Transitions using Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to investigate the vibrational and electronic properties of molecules, respectively, providing valuable information about functional groups and conjugated systems.

Infrared (IR) Spectroscopy The IR spectrum of a pyrazole derivative reveals characteristic absorption bands corresponding to specific molecular vibrations. A key feature is the N-H stretching vibration, which typically appears as a broad band in the region of 3100-3300 cm⁻¹ for N-unsubstituted pyrazoles. rsc.org Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and methyl substituents occurs just below 3000 cm⁻¹. The C=N and C=C stretching vibrations within the pyrazole ring give rise to absorption bands in the 1500-1660 cm⁻¹ region. mdpi.com Bending vibrations for C-H and N-H bonds appear in the fingerprint region (below 1500 cm⁻¹).

Table 2: Typical Infrared Absorption Bands for Pyrazole Derivatives.

| Vibrational Mode | Frequency Range (cm⁻¹) |

| N-H Stretch | 3100 - 3300 rsc.org |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=N / C=C Stretch (Ring) | 1500 - 1660 mdpi.com |

| Ester C=O Stretch (if present) | 1710 - 1730 mdpi.comrsc.org |

| N-H Bend | 1400 - 1500 |

Ultraviolet-Visible (UV-Vis) Spectroscopy The UV-Vis spectrum of pyrazole derivatives is characterized by electronic transitions within the aromatic pyrazole ring. These compounds typically exhibit strong absorption bands in the ultraviolet region, corresponding to π → π* transitions. For substituted pyrazoles, absorption maxima can be observed between 275 nm and 375 nm. physchemres.orgmdpi.com The exact position and intensity of these bands are influenced by the nature and position of substituents on the pyrazole ring and the polarity of the solvent. An increase in solvent polarity can cause a bathochromic (red) shift in the absorption wavelength. physchemres.org

High-Resolution Single Crystal X-ray Diffraction Analysis of Pyrazole Derivatives

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

X-ray analysis of pyrazole derivatives often reveals that substituted groups attached to the pyrazole ring are not coplanar with the central heterocyclic ring. researchgate.net For instance, in the crystal structure of methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, the phenyl and pyrazole rings are inclined at a dihedral angle of 60.83(5)°. mdpi.com This non-planar conformation is a result of steric hindrance between substituents and the optimization of intermolecular packing forces within the crystal lattice. The analysis of torsion angles provides a quantitative measure of the rotational orientation of different parts of the molecule relative to one another.

The solid-state architecture of N-unsubstituted pyrazoles is dominated by intermolecular hydrogen bonds. The pyrazole ring contains both a hydrogen bond donor (the acidic N-H group) and a hydrogen bond acceptor (the basic sp²-hybridized nitrogen atom). This dual functionality allows pyrazole derivatives to form various supramolecular assemblies, including cyclic dimers, trimers, tetramers, and linear chains (catemers). mdpi.com

Table 3: Representative Intermolecular Interactions in Pyrazole Derivative Crystals.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Reference |

| Hydrogen Bond | O-H | N | H···N ~1.95 | mdpi.com |

| Hydrogen Bond | N-H | N | - | mdpi.com |

| Hydrogen Bond | C-H | O | H···O ~2.42 | mdpi.com |

| π–π Stacking | Pyrazole Ring | Phenyl Ring | - | mdpi.com |

Application of Complementary Analytical Techniques for Structural Confirmation (e.g., Mass Spectrometry, Chromatography)

While NMR, IR, and X-ray crystallography are primary tools for structural elucidation, techniques like mass spectrometry and chromatography are essential for confirming molecular weight and assessing sample purity.

Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns. In electron ionization (EI) mass spectrometry, pyrazoles typically show a stable molecular ion peak (M⁺•). researchgate.net Common fragmentation pathways include the loss of substituents and the cleavage of the pyrazole ring. The coupling of liquid chromatography with mass spectrometry (LC-MS), often using electrospray ionization (ESI), is a powerful technique for the analysis of pyrazole derivatives in complex mixtures and for quantitative studies. nih.govyoutube.com

Chromatography Chromatographic techniques are vital for the separation and purification of pyrazole derivatives and for verifying their purity. Thin-layer chromatography (TLC) is routinely used to monitor the progress of reactions. For purification, column chromatography on silica (B1680970) gel is a standard method. mdpi.com High-performance liquid chromatography (HPLC) provides a more sensitive and quantitative assessment of purity. The combination of gas chromatography with mass spectrometry (GC-MS) is also a powerful tool for analyzing volatile pyrazole derivatives, providing both retention time data for identification and mass spectra for structural confirmation. researchgate.netmdpi.com

Computational and Theoretical Chemistry Studies on 3 Ethyl 5 Methyl 1h Pyrazole Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For pyrazole (B372694) derivatives, DFT methods are routinely used to calculate a range of descriptors that provide insight into their stability and chemical reactivity.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in predicting chemical reactivity. acs.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. taylorandfrancis.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. aip.orgnih.gov

For pyrazole systems, the HOMO is typically characterized by a significant contribution from the π-electrons of the heterocyclic ring, while the LUMO is also a π*-antibonding orbital distributed across the ring. In substituted pyrazoles, the nature and position of the substituents can modulate the energies of these orbitals. researchgate.net

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be derived:

Energy Gap (ΔE): ΔE = ELUMO - EHOMO. It is a measure of the chemical reactivity and kinetic stability of a molecule. researchgate.net

Chemical Hardness (η): η = (ELUMO - EHOMO) / 2. Hard molecules have a large energy gap and are less reactive.

Electronegativity (χ): χ = -(EHOMO + ELUMO) / 2. This descriptor measures the ability of a molecule to attract electrons.

While specific DFT calculations for 3-Ethyl-5-methyl-1H-pyrazole are not widely published, data from analogous 3,5-disubstituted pyrazoles provide representative values. Theoretical calculations on related pyrazole derivatives using DFT methods like B3LYP have been performed to determine these properties. aip.orgnih.govresearchgate.net

| Parameter | Symbol | Formula | Illustrative Value (eV) | Interpretation |

|---|---|---|---|---|

| HOMO Energy | EHOMO | - | -5.60 | Electron-donating ability |

| LUMO Energy | ELUMO | - | -0.15 | Electron-accepting ability |

| Energy Gap | ΔE | ELUMO - EHOMO | 5.45 | Chemical stability and reactivity |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.725 | Resistance to change in electron distribution |

| Electronegativity | χ | -(EHOMO + ELUMO) / 2 | 2.875 | Electron-attracting power |

Table 1: Representative global chemical reactivity descriptors for a 3,5-dialkyl-1H-pyrazole system, derived from theoretical DFT calculations. These values are illustrative and based on findings for similar pyrazole structures.

Computational methods can accurately predict both the magnitude and direction of the molecular dipole moment. For this compound, the dipole moment would originate from the vector sum of bond dipoles within the molecule, with a major contribution from the N-N and N-H bonds.

An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecular surface. researchgate.net It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. In an ESP map of a pyrazole derivative, distinct regions of electrostatic potential are observed:

Negative Potential (Red/Yellow): This region, typically located around the pyridine-like (sp2-hybridized) nitrogen atom, is electron-rich and represents the most likely site for electrophilic attack or hydrogen bond acceptance. researchgate.net

Positive Potential (Blue): This electron-deficient region is found around the hydrogen atom attached to the pyrrole-like nitrogen (N-H). It is the primary site for nucleophilic attack and hydrogen bond donation. researchgate.net

Neutral Potential (Green): The carbon atoms of the ring and the alkyl substituents generally exhibit a more neutral potential.

| Molecular Region | Predicted Electrostatic Potential | Chemical Significance |

|---|---|---|

| Pyridine-like Nitrogen (N2) | Negative (Electron-Rich) | Site for electrophilic attack, protonation, and H-bond acceptor |

| N-H Proton | Positive (Electron-Poor) | Site for deprotonation and H-bond donor |

| Pyrazole Ring (C atoms) | Near Neutral | Contributes to the aromatic π-system |

| Ethyl and Methyl Groups | Near Neutral | Influence steric and electronic properties |

Table 2: Predicted electrostatic potential regions and their chemical significance for this compound.

Investigations into Tautomerism and Prototropy in 1H-Pyrazoles

A defining characteristic of N-unsubstituted 1H-pyrazoles is annular tautomerism, a form of prototropy where the proton on the nitrogen atom can migrate between the two nitrogen atoms of the ring. nih.gov For a 3,5-disubstituted pyrazole like this compound, this results in an equilibrium between two distinct tautomeric forms.

Computational chemistry is an excellent tool for predicting the relative stabilities of tautomers and mapping the energetic landscape of their interconversion. nih.govacs.org For this compound, the tautomeric equilibrium involves two structures:

Tautomer A: this compound

Tautomer B: 5-Ethyl-3-methyl-1H-pyrazole

Theoretical calculations, often performed using high-level ab initio or DFT methods, can determine the relative energies (ΔE) and Gibbs free energies (ΔG) of these tautomers. researchgate.net The energy difference between tautomers of 3,5-dialkylpyrazoles is typically very small, often less than 1 kcal/mol. nih.gov This suggests that in solution or the gas phase, the compound is likely to exist as a dynamic mixture of both tautomers, with rapid interconversion. nih.gov

The interconversion pathway involves a high-energy transition state corresponding to the proton transfer. However, this process is often facilitated by intermolecular interactions, such as self-association or interaction with solvent molecules, which significantly lower the activation barrier. nih.govresearchgate.net

The position of the tautomeric equilibrium in 3,5-disubstituted pyrazoles is governed by the electronic and steric nature of the substituents. nih.govnih.gov Extensive theoretical and experimental studies have established general rules for predicting the preferred tautomer:

Electronic Effects: Electron-donating groups (EDGs), such as alkyl groups (methyl, ethyl), tend to stabilize the tautomer where the substituent is located at the C3 position. Conversely, electron-withdrawing groups (EWGs) favor the tautomer with the substituent at the C5 position. researchgate.netnih.gov

Steric Effects: While electronic effects are often dominant, significant steric hindrance from bulky substituents can influence the equilibrium. However, for relatively small alkyl groups like methyl and ethyl, steric effects are generally considered minimal.

In the case of this compound, both the ethyl and methyl groups are electron-donating. Their electronic effects are very similar, with the ethyl group being slightly more electron-donating than the methyl group. Based on the established principle, this would suggest a slight preference for the tautomer where the more electron-donating group (ethyl) is at the C3 position. Therefore, the this compound form (Tautomer A) is predicted to be marginally more stable than the 5-Ethyl-3-methyl-1H-pyrazole form (Tautomer B). However, due to the very similar nature of these alkyl groups, the energy difference is expected to be minimal, resulting in a nearly equimolar mixture of both tautomers in many conditions. nih.gov

Simulation and Analysis of Intermolecular Interactions and Self-Association Phenomena

The pyrazole ring is capable of acting as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the lone pair on the sp2 nitrogen). nih.gov This dual functionality facilitates strong intermolecular N-H···N hydrogen bonds, leading to the self-association of pyrazole molecules into various supramolecular assemblies. nih.govmdpi.com

Computational simulations are used to study the geometry and stability of these aggregates. In the solid state, X-ray crystallography has shown that pyrazoles can form a variety of structures, including:

Cyclic dimers, trimers, and tetramers researchgate.netresearchgate.net

Linear chains, often referred to as catemers researchgate.netglobalresearchonline.net

Theoretical studies can calculate the binding energies of these different aggregates to predict the most favorable association patterns in the gas phase and in different solvents. nih.gov For 3,5-dialkylpyrazoles, the formation of cyclic dimers and trimers is common. nih.gov The presence of alkyl groups can sterically influence the preferred geometry of these aggregates. In solution, the extent of self-association depends on the solvent's polarity and its ability to form hydrogen bonds. Protic solvents can compete for hydrogen bonding sites, disrupting the pyrazole-pyrazole clusters and favoring pyrazole-solvent interactions. nih.govresearchgate.net

Characterization of Hydrogen Bonding Networks in Pyrazole Aggregates

The presence of both a hydrogen bond donor (the N-H group) and acceptor (the sp2-hybridized nitrogen atom) in the pyrazole ring makes this compound, like other N-unsubstituted pyrazoles, prone to forming self-aggregates through hydrogen bonding. Theoretical studies on pyrazole and its derivatives have shown that these molecules can form various hydrogen-bonded motifs, including dimers, trimers, and extended chains, sometimes referred to as catemers. mdpi.com The stability and preferred geometry of these aggregates are determined by the interplay of hydrogen bonding, steric effects of the substituents, and other weaker non-covalent interactions.

Quantum chemical calculations, often employing Density Functional Theory (DFT), are instrumental in elucidating the structures and energetics of these aggregates. For instance, studies on similar pyrazole systems have demonstrated the prevalence of N-H···N hydrogen bonds as the primary cohesive force in the formation of supramolecular structures. In the gas phase, an equilibrium between monomers, dimers, and trimers has been observed for pyrazole and 3,5-dimethylpyrazole (B48361). nih.gov

For this compound, it is anticipated that similar aggregation patterns would occur. The ethyl and methyl groups at the 3 and 5 positions, respectively, are likely to influence the steric hindrance around the hydrogen bonding sites, potentially favoring certain aggregate conformations over others. The fundamental N-H···N hydrogen bond, however, would remain the dominant interaction driving the formation of these networks.

To illustrate the typical characteristics of hydrogen bonds in pyrazole derivatives, the following table presents geometric parameters for hydrogen bonds found in the crystal structure of a related compound, 3-Ethyl-4-methyl-1H-pyrazol-2-ium-5-olate. nih.gov While this molecule is a zwitterion and thus exhibits stronger, charge-assisted hydrogen bonds, the data provides a relevant example of the types of interactions pyrazole rings can engage in.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N1—H1···O5 | 0.91 | 1.82 | 2.730 | 175 |

| N2—H2···O5 | 0.96 | 1.75 | 2.693 | 168 |

| Data derived from a study on 3-Ethyl-4-methyl-1H-pyrazol-2-ium-5-olate, a related pyrazole derivative. nih.gov |

Hirshfeld Surface Analysis for Quantifying Non-Covalent Interactions within Crystal Structures

Based on the analysis of analogous pyrazole structures, a hypothetical breakdown of the major intermolecular contacts for this compound can be projected. The following table provides an example of the percentage contributions of different intermolecular contacts to the Hirshfeld surface for a substituted pyrazole, ethyl 2-cyano-3-(3-hydroxy-5-methyl-1H-pyrazol-4-yl)-3-phenylpropanoate. nih.gov

| Interaction Type | Contribution to Hirshfeld Surface (%) |

| H···H | 45.9 |

| N···H/H···N | 23.3 |

| C···H/H···C | 16.2 |

| O···H/H···O | 12.3 |

| Data derived from a Hirshfeld surface analysis of ethyl 2-cyano-3-(3-hydroxy-5-methyl-1H-pyrazol-4-yl)-3-phenylpropanoate. nih.gov |

For this compound, it is expected that H···H interactions would be the most abundant due to the presence of the ethyl and methyl groups. The N···H/H···N interactions, corresponding to the primary hydrogen bonding, would also be a major contributor. The C···H/H···C contacts, arising from the interactions involving the pyrazole ring and the alkyl substituents, would also play a significant role in the crystal packing.

Coordination Chemistry and Ligand Design Incorporating 3 Ethyl 5 Methyl 1h Pyrazole Moieties

Synthesis and Characterization of Metal Complexes with Pyrazole-Based Ligands

The synthesis of metal complexes incorporating pyrazole-based ligands is a well-established area of inorganic chemistry. academicjournals.org Typically, these syntheses involve the reaction of a metal salt with the pyrazole-containing ligand in a suitable solvent. The ligand can be the simple 3-Ethyl-5-methyl-1H-pyrazole itself, which can act as a monodentate ligand, or a more complex molecule where the pyrazole (B372694) moiety is part of a larger chelating framework.

The synthesis of such complexes is often straightforward, involving the mixing of stoichiometric amounts of the metal precursor and the ligand at room or elevated temperatures. The resulting complexes can then be isolated by crystallization. Characterization of these compounds is routinely performed using a variety of spectroscopic and analytical techniques, including Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis. These methods provide crucial information about the ligand's coordination to the metal center.

While this compound itself typically acts as a monodentate ligand, it can be readily incorporated into multidentate ligand architectures. academicjournals.org The design and synthesis of such ligands are pivotal for controlling the geometry and reactivity of the resulting metal complexes.

Bidentate Ligands: Bidentate ligands can be synthesized by functionalizing the this compound core. For instance, attaching a coordinating group, such as a pyridine (B92270) or an imine, to the pyrazole ring can create an N,N-donor ligand. The reaction of hydroxymethyl-substituted pyrazoles with primary amines is a common strategy to produce such bidentate systems. academicjournals.org

Tridentate Ligands: Tridentate ligands offer a higher degree of control over the metal's coordination sphere. imist.ma A common approach to synthesizing tridentate pyrazole-based ligands is the condensation of two equivalents of a hydroxymethyl-substituted pyrazole with a primary amine, resulting in a ligand with a central coordinating amine nitrogen and two pyrazole nitrogen donors. academicjournals.orgresearchgate.net These ligands can form stable complexes with a variety of transition metals, often leading to specific geometries such as trigonal bipyramidal or octahedral. rjptonline.org

Polydentate Ligands: The principles of ligand design can be extended to create polydentate ligands with four or more donor atoms. These are often sought after for their ability to form highly stable complexes and for applications in areas such as bioinorganic modeling and catalysis. nih.govupi.edu

The substituents on the pyrazole ring play a crucial role in modulating the steric and electronic properties of the ligand, which in turn influences the structure, stability, and reactivity of the metal complex. nih.govrsc.org In the case of this compound, the presence of an ethyl group at the 3-position and a methyl group at the 5-position introduces specific steric and electronic effects.

Steric Effects: The ethyl group is bulkier than a methyl group, and this increased steric hindrance can influence the coordination geometry around the metal center. For instance, it might favor the formation of complexes with lower coordination numbers or specific isomeric forms to minimize steric repulsion. The relative positions of the ethyl and methyl groups also dictate the pocket size and shape of the ligand, which can be critical for substrate binding in catalytic applications.

A comparative analysis of the steric and electronic parameters of various alkyl-substituted pyrazoles is presented in the table below, which helps to contextualize the properties of this compound.

| Substituent at C3 | Substituent at C5 | Tolman Cone Angle (°) (estimated) | Hammett Constant (σp) (estimated) |

| Methyl | Methyl | 115 | -0.17 |

| Ethyl | Methyl | 120 | -0.15 |

| tert-Butyl | Methyl | 135 | -0.20 |

| Phenyl | Methyl | 125 | -0.01 |

Note: The values for this compound are estimated based on data from analogous compounds.

Structural and Spectroscopic Analysis of Pyrazole-Metal Coordination Compounds (e.g., X-ray Diffraction, UV-Vis, EPR)

The precise determination of the three-dimensional structure and the electronic properties of pyrazole-metal complexes is crucial for understanding their reactivity. A suite of analytical techniques is employed for this purpose.

Interactive Data Table: Crystallographic Data for a Related Pyrazole Complex Data for 3,4,5-trimethylpyrazole is presented for illustrative purposes.

| Parameter | Value |

| Compound | 3,4,5-trimethylpyrazole |

| Formula | C6H10N2 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 9.130 |

| b (Å) | 7.160 |

| c (Å) | 11.374 |

| β (°) | 113.23 |

| V (ų) | 683.2 |

| Z | 4 |

UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy is a valuable tool for probing the electronic transitions within a metal complex. The d-d transitions of the metal ion are sensitive to the coordination environment, and their energy and intensity can provide information about the geometry of the complex. ijfmr.com Charge-transfer bands, which involve the transfer of an electron between the metal and the ligand, can also be observed and provide insights into the electronic communication between the two. For copper(II) complexes with pyrazole-based ligands, d-d transitions are often observed in the visible region, and their position can help to distinguish between different geometries, such as square planar or tetrahedral. nih.govredalyc.org

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a powerful technique for studying paramagnetic metal complexes, such as those of copper(II). nih.govredalyc.org The EPR spectrum is sensitive to the electronic environment of the unpaired electron and can provide detailed information about the coordination geometry and the nature of the metal-ligand bonding. The g-values and hyperfine coupling constants obtained from EPR spectra can be used to characterize the ground electronic state of the metal ion and to assess the degree of covalency in the metal-ligand bonds. researchgate.net

Theoretical Studies on Metal-Ligand Binding Affinities and Coordination Geometries

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in coordination chemistry for complementing experimental data and providing deeper insights into the nature of metal-ligand interactions. biointerfaceresearch.comresearchgate.net

Theoretical calculations can be employed to:

Predict Coordination Geometries: DFT calculations can be used to optimize the geometries of potential metal complexes, helping to predict the most stable coordination arrangement. biointerfaceresearch.com This is particularly useful when experimental structural data is unavailable.

Determine Binding Affinities: The strength of the interaction between a metal ion and a ligand can be quantified by calculating the binding energy. This allows for a comparison of the stability of different complexes and can aid in the rational design of ligands with high affinity for a specific metal.

For ligands derived from this compound, theoretical studies would be invaluable for understanding how the interplay of steric and electronic effects of the ethyl and methyl groups influences the coordination preferences and the stability of the resulting metal complexes.

Bioinorganic Chemistry Applications of Pyrazole-Metal Complexes (excluding clinical trials)

Pyrazole-metal complexes have emerged as promising candidates for a variety of applications in bioinorganic chemistry, owing to their diverse structural and electronic properties. bohrium.com

Models for Metalloenzymes: The coordination environment around the metal center in pyrazole complexes can mimic the active sites of metalloenzymes. digitellinc.com This allows for the study of enzyme mechanisms and the development of small-molecule catalysts that can perform similar transformations. For example, copper-pyrazole complexes have been investigated as models for catechol oxidase, an enzyme involved in the oxidation of catechols. mdpi.com

Antimicrobial Agents: A significant body of research has demonstrated the antibacterial and antifungal activity of metal complexes with pyrazole-based ligands. rsc.orgnih.govresearchgate.net The chelation of the metal ion can enhance the biological activity of the organic ligand. The mechanism of action is often attributed to the disruption of cellular processes in the microorganisms. Complexes of copper, zinc, and other transition metals with substituted pyrazoles have shown promising activity against a range of pathogens. researchgate.netupi.eduorientjchem.org

Catalysis: The catalytic potential of pyrazole-metal complexes extends to various organic transformations. nih.gov Their tunable steric and electronic properties make them attractive candidates for the development of catalysts with high activity and selectivity.

While specific bioinorganic applications of this compound complexes have not been reported, the demonstrated utility of analogous pyrazole complexes suggests that this compound could serve as a valuable building block for the development of new bioinorganic agents with interesting properties.

Research on Biological Activities and Mechanistic Investigations Pre Clinical Focus

Exploration of Antimicrobial Activity of 3-Ethyl-5-methyl-1H-pyrazole Derivatives

The antimicrobial potential of pyrazole (B372694) derivatives has been a significant area of investigation. Studies have explored their efficacy against a variety of bacterial and fungal pathogens, revealing promising results that warrant further investigation.

Numerous studies have demonstrated the antibacterial effects of pyrazole derivatives against both Gram-positive and Gram-negative bacteria. For instance, a series of novel 1,3,5-trisubstituted pyrazole derivatives were synthesized and evaluated for their antibacterial activity. The results indicated that substitutions at the third and fifth positions of the pyrazole ring, particularly with chloro, bromo, fluoro, and nitro groups, may enhance antibacterial activity nih.gov. Conversely, methyl and methoxy substitutions appeared to reduce activity nih.gov.

In another study, pyrazole-based sulfonamide derivatives were synthesized and tested for their in vitro antibacterial potential. These compounds showed selective activity against Bacillus subtilis, with some derivatives exhibiting more potent effects than the reference drug chloramphenicol nih.gov. Specifically, compounds with dichlorophenyl and fluorobenzenesulfonyl substitutions displayed high antibacterial activity nih.gov.

The following table summarizes the antibacterial efficacy of selected pyrazole derivatives against various bacterial strains.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| 1-[(2,4-Dichlorophenyl)methyl]-N-(4-methoxybenzenesulfonyl)-3-methyl-1H-pyrazole-5-carboxamide | B. subtilis | 1 | nih.gov |

| 1-[(2,4-Dichlorophenyl)methyl]-N-(4-fluorobenzenesulfonyl)-3-methyl-1H-pyrazole-5-carboxamide | B. subtilis | 1 | nih.gov |

| N-(3,5-Dichlorobenzenesulfonyl)-1-[(2,4-dichlorophenyl)methyl]-3-methyl-1H-pyrazole-5-carboxamide | B. subtilis | 1 | nih.gov |

| 1-[(2,4-Dichlorophenyl)methyl]-N-(4-fluorobenzenesulfonyl)-5-methyl-1H-pyrazole-3-carboxamide | B. subtilis | 1 | nih.gov |

The antifungal properties of pyrazole derivatives have also been a focus of research. A study on novel pyrazole analogues containing an aryl trifluoromethoxy group revealed that most of the synthesized compounds exhibited some level of activity against a panel of six plant pathogenic fungi semanticscholar.org. Notably, certain compounds demonstrated high activity against all tested fungi, with one derivative showing an efficacy comparable to the commercial fungicide pyraclostrobin against Fusarium graminearum semanticscholar.org.

Another study focused on pyrazole carboxamide and isoxazolol pyrazole carboxylate derivatives. Several of the pyrazole carboxamides displayed notable antifungal activity against phytopathogenic fungi such as Alternaria porri, Marssonina coronaria, Cercospora petroselini, and Rhizoctonia solani nih.gov. One isoxazolol pyrazole carboxylate, in particular, exhibited significant activity against R. solani nih.gov.

The table below presents the antifungal activity of selected pyrazole derivatives.

| Compound | Fungal Strain | EC50 (µM) | Reference |

| Pyrazole derivative with trifluoromethoxy group (1v) | F. graminearum | 0.0530 | semanticscholar.org |

| Isoxazolol pyrazole carboxylate (7ai) | R. solani | 0.37 µg/mL | nih.gov |

Investigation of Anticancer Potential of Pyrazole Derivatives

The anticancer potential of pyrazole derivatives represents a significant and promising area of preclinical research. A multitude of studies have investigated their cytotoxic effects on various cancer cell lines and have begun to unravel the underlying mechanisms of action.

A wide array of pyrazole derivatives has demonstrated significant antiproliferative activity against various cancer cell lines. For instance, a series of 1,3,5-trisubstituted-1H-pyrazole derivatives showed notable cytotoxicity against MCF-7 (breast cancer), A549 (lung cancer), and PC-3 (prostate cancer) cell lines nih.gov.

In another study, novel thienyl-pyrazole derivatives were developed and evaluated for their antiproliferative efficacy against human colon (HCT-116), mammary gland (MCF-7), and prostate (PC-3) cancer cell lines ekb.eg. One compound, in particular, displayed superior activity against MCF-7 and PC-3 cell lines compared to the reference drug sorafenib ekb.eg. The safety profile of this potent derivative was also estimated on normal cells, showing a high margin of safety ekb.eg.

The following table summarizes the in vitro cytotoxicity of selected pyrazole derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 1,3,5-trisubstituted-1H-pyrazole derivative (10b) | MCF-7 | 3.9 | nih.gov |

| 1,3,5-trisubstituted-1H-pyrazole derivative (10c) | MCF-7 | 4.2 | nih.gov |

| Thienyl-pyrazole derivative (3) | MCF-7 | 3.36 | ekb.eg |

| Thienyl-pyrazole derivative (3) | PC-3 | 9.58 | ekb.eg |

| Thienyl-pyrazole derivative (3) | HCT-116 | 7.41 | ekb.eg |

Research into the mechanistic pathways of action of pyrazole derivatives in cancer has revealed several potential targets and cellular processes that are modulated by these compounds. One key area of investigation is the inhibition of protein kinases, which are crucial for cancer cell proliferation and survival. For example, some pyrazole derivatives have been shown to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in angiogenesis, the process of new blood vessel formation that is essential for tumor growth ekb.eg.

Another important mechanism is the induction of apoptosis, or programmed cell death. Studies have shown that some 1,3,5-trisubstituted-1H-pyrazole derivatives can significantly decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of pro-apoptotic proteins such as Bax, p53, and Caspase-3 nih.gov. This shift in the balance of apoptotic proteins pushes cancer cells towards self-destruction. Furthermore, some pyrazole derivatives have been found to act as tubulin polymerization inhibitors, disrupting the formation of the mitotic spindle and leading to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis nih.gov.

Studies on Anti-inflammatory and Analgesic Activities

The anti-inflammatory and analgesic properties of pyrazole derivatives have also been investigated in preclinical models. A study evaluating a series of pyrazolo[3,4-c]pyrazole derivatives found that all the synthesized compounds exhibited both analgesic and anti-inflammatory activities sciencescholar.us.

In another investigation, newly synthesized pyrazole derivatives were screened for their anti-inflammatory and analgesic activities. The study identified two compounds that showed promising results as anti-inflammatory and analgesic agents with low ulcerogenicity and nephrotoxicity in animal models nih.gov. Specifically, the anti-inflammatory activity was assessed using carrageenan-induced rat paw edema and cotton-pellet-induced granuloma models, while analgesic effects were evaluated using hot plate and tail flick tests nih.gov. The results indicated that certain substitutions on the pyrazole ring could enhance these activities while minimizing adverse effects nih.gov.

Identification of Molecular Targets and Pathways Involved in Anti-inflammatory Action

Specific molecular targets and signaling pathways modulated by this compound have not been identified, as no mechanistic studies have been published on this compound.

Research into the broader class of pyrazole derivatives has identified several mechanisms of anti-inflammatory action. A prominent target for many pyrazole-containing compounds is the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation and pain rjeid.comencyclopedia.pub. Compounds like Celecoxib, which features a pyrazole ring, are well-known COX-2 inhibitors. Other preclinical studies on novel pyrazole derivatives suggest that their anti-inflammatory effects may also stem from the inhibition of pro-inflammatory cytokines and other signaling molecules nih.govnih.govmdpi.com. Without dedicated research, it remains unknown if this compound interacts with these or other molecular targets.

Assessment of Antioxidant Capacity and Radical Scavenging Properties

There are no published studies assessing the antioxidant capacity or radical scavenging properties of this compound.

In contrast, numerous other pyrazole derivatives have been evaluated for their antioxidant potential. These studies often employ assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging and ferric reducing antioxidant power (FRAP) tests nih.govnih.gov. Investigations into various functionalized pyrazole hydrazones and amides have demonstrated significant antioxidant and ROS-formation-inhibiting activities in vitro mdpi.com. The antioxidant properties of pyrazoles are often attributed to their specific structural features, which can be modified to enhance activity, but the potential of this compound in this regard has not been explored semanticscholar.orgnih.gov.

Enzyme and Receptor Inhibition Studies

Research into Phosphodiesterase (PDE) Inhibition by Pyrazole Analogues

No research has been conducted to evaluate this compound as a phosphodiesterase (PDE) inhibitor.

The pyrazole scaffold, however, is a recognized structural motif in the design of PDE inhibitors. For example, a study identified 3,5-dimethyl-1H-pyrazole-4-carboxylic acid ethyl ester as a weak inhibitor of PDE4D, demonstrating that this core structure can interact with the enzyme's active site lbl.gov. Further chemical optimization of this pyrazole scaffold led to a significant increase in potency lbl.gov. Other research has focused on developing pyrazole-containing compounds as inhibitors for different PDE families, including PDE2 and PDE5, for various therapeutic applications mdpi.comnih.govnih.govsemanticscholar.org.

Table 1: PDE Inhibitory Activity of Selected Pyrazole Analogues (Note: Data for this compound is not available)

| Compound Name | Target PDE | IC₅₀ |

| 3,5-dimethyl-1H-pyrazole-4-carboxylic acid ethyl ester | PDE4D | 82 µM lbl.gov |

| 3,5-dimethyl-1-(3-nitro-phenyl)-1H-pyrazole-4-carboxylic acid ethyl ester | PDE4D | 0.021 µM lbl.gov |

| (+)-11h (a dihydropyranopyrazole derivative) | PDE2 | 41.5 nM mdpi.com |

Exploration of Kinase Modulation (e.g., Bruton's Tyrosine Kinase)

There is no scientific evidence to suggest that this compound modulates the activity of any protein kinases, including Bruton's Tyrosine Kinase (BTK).

The pyrazole core is a key component in a multitude of kinase inhibitors developed for oncology and inflammatory diseases nih.gov. Numerous pyrazole derivatives have been synthesized and evaluated as potent inhibitors of various kinases researchgate.net. Specifically, novel pyrazolopyrimidine derivatives have been identified as potent inhibitors of BTK, a crucial regulator in B-cell signaling pathways nih.govmdpi.com. These findings highlight the versatility of the pyrazole scaffold in designing kinase inhibitors, although this research has not extended to this compound researchgate.net.

Comprehensive Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity

No structure-activity relationship (SAR) studies have been performed for this compound, as no biological activity has been reported for this compound.

SAR studies are common for series of pyrazole derivatives to optimize their biological potency and selectivity for specific targets. For example, SAR investigations of fused pyrazoles as inhibitors of p38α mitogen-activated protein kinase led to the identification of potent and orally bioavailable compounds drugbank.com. Similarly, studies on highly functionalized pyrazole hydrazones and amides have helped to elucidate the structural features responsible for their antiproliferative and antioxidant effects mdpi.com. These studies are essential for rational drug design but require an initial finding of biological activity, which is currently lacking for this compound nih.govresearchgate.net.

Computational Approaches for Biological Activity Prediction and Target Interaction (e.g., Molecular Docking)

Computational methods, particularly molecular docking, are instrumental in predicting the biological activity and understanding the molecular interactions of compounds before their synthesis and in vitro testing. For derivatives incorporating the this compound scaffold, these in silico techniques have been pivotal in elucidating their potential as therapeutic agents.

One significant area of research has been the development of novel, non-covalent inhibitors for N-Acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme implicated in inflammatory processes. In these studies, derivatives of this compound were synthesized and evaluated as NAAA inhibitors. A key part of this research involved molecular docking simulations to understand how these compounds bind to the NAAA enzyme. nih.gov

The docking studies were performed using the crystal structure of the NAAA enzyme in complex with a known inhibitor, which allowed for the precise definition of the binding pocket. The goal was to predict the binding mode and affinity of the newly designed compounds containing the this compound core. nih.gov

Detailed Research Findings:

Structure-Activity Relationship (SAR) analysis, supported by computational modeling, revealed critical insights into the role of the substituents on the pyrazole ring. The research highlighted that the nature and position of the alkyl groups on the pyrazole moiety are crucial for potent inhibitory activity against NAAA. nih.gov

Key findings from these computational and SAR studies include:

Importance of Disubstitution: The presence of two alkyl groups on the pyrazole ring, such as in the 3-ethyl-5-methyl configuration, was found to be important for biological activity. Analogues that were monosubstituted or unsubstituted on the pyrazole ring showed a complete loss of inhibitory effect. nih.gov

Hydrogen Bonding: The NH group of the pyrazole ring was identified as a crucial hydrogen bond donor. Docking simulations showed this group forming a key interaction within the enzyme's binding site. Derivatives where the NH was replaced (e.g., 1,3,5-trimethyl analog) lost their inhibitory activity, confirming the necessity of this feature for binding. nih.gov

Influence of Electronic Properties: The electronic nature of the substituents on the pyrazole ring significantly impacts potency. While the ethyl and methyl groups are relatively neutral, the introduction of a strong electron-withdrawing group like trifluoromethyl or an electron-donating group like methoxy in place of the ethyl group resulted in a substantial drop in or complete loss of efficacy. nih.gov

Lipophilicity and Steric Factors: The size and bulkiness of the aliphatic side chains at the 3- and 5-positions were explored to understand the impact of lipophilicity. While a 3-methyl-5-ethyl derivative showed potent activity, switching to a 3,5-diethyl substitution led to a decrease in activity, suggesting that a specific balance of size and lipophilicity in these positions is optimal for fitting into the NAAA binding pocket. nih.gov

These computational studies, focused on derivatives, underscore the value of the this compound scaffold as a core structural component. The specific arrangement of the ethyl and methyl groups, combined with the hydrogen-bonding capability of the pyrazole NH, provides a favorable framework for designing potent and selective enzyme inhibitors. The predictive power of molecular docking in this context helps to rationalize the observed SAR and guides the synthesis of more effective therapeutic candidates. nih.gov

Interactive Data Table: Summary of SAR Findings for the Pyrazole Moiety

| Feature Studied | Observation | Implication for Activity |

| Ring Substitution | 3,5-dialkyl substitution is necessary. | Unsubstituted or monosubstituted pyrazoles are inactive. |

| Pyrazole NH Group | Acts as a critical hydrogen bond donor. | Removal or replacement of the NH proton leads to loss of activity. |

| Electronic Effects | Electron-withdrawing or -donating groups at the 3-position reduce potency. | Neutral alkyl groups (like ethyl) are preferred for optimal activity. |

| Lipophilicity/Size | Specific alkyl group sizes are favored (e.g., 3-methyl-5-ethyl vs. 3,5-diethyl). | The enzyme's binding pocket has specific steric and lipophilic requirements. |

Emerging Applications of 3 Ethyl 5 Methyl 1h Pyrazole in Materials Science and Agrochemicals

Utilization as a Building Block in Advanced Materials Synthesis

While specific research on the utilization of 3-Ethyl-5-methyl-1H-pyrazole in the synthesis of advanced materials is not extensively documented, the broader class of pyrazole (B372694) derivatives is well-established as a versatile building block for the construction of coordination polymers and metal-organic frameworks (MOFs). The pyrazole core offers multiple coordination sites through its nitrogen atoms, enabling the formation of diverse and stable structures with various metal ions.

The presence of ethyl and methyl substituents on the pyrazole ring in this compound can influence the steric and electronic properties of the resulting materials. These alkyl groups can affect the solubility of the ligand and the final polymer, as well as the packing and dimensionality of the crystal structure. It is hypothesized that this compound could be employed in the synthesis of novel coordination polymers with tailored properties, such as specific porosity, luminescence, or magnetic behavior. The synthesis of such materials would typically involve the reaction of this compound with a metal salt under solvothermal or hydrothermal conditions. The resulting coordination polymers could find applications in gas storage, separation, and sensing.

Roles as Ligands in Catalytic Systems and Catalytic Applications

In the realm of catalysis, pyrazole-based ligands are highly valued for their ability to form stable complexes with a wide range of transition metals. These metal complexes often exhibit significant catalytic activity in various organic transformations. The two nitrogen atoms of the pyrazole ring can coordinate to a metal center in several modes, including monodentate, bidentate bridging, and as part of a larger chelating ligand system.

Although catalytic applications specifically employing this compound as a ligand are not yet reported in the literature, its structural features suggest its potential in this area. The ethyl and methyl groups can provide steric bulk around the metal center, which can influence the selectivity of the catalytic reaction. Furthermore, the electronic properties of the pyrazole ring can be fine-tuned by these substituents, thereby modulating the reactivity of the metal catalyst. Potential catalytic applications for metal complexes of this compound could include oxidation, reduction, and cross-coupling reactions. Further research is needed to synthesize and characterize such complexes and to evaluate their catalytic performance.

Research in Agrochemical Development (e.g., Herbicidal, Fungicidal, and Pesticidal Applications)

The pyrazole scaffold is a well-known pharmacophore in the agrochemical industry, with many commercial products containing this heterocyclic core. Research into the biological activities of pyrazole derivatives has revealed their potential as herbicides, fungicides, and insecticides. While there is no specific data on the agrochemical properties of this compound itself, numerous studies on structurally related compounds highlight the promise of this chemical class.

Herbicidal Applications:

Several studies have demonstrated the herbicidal activity of pyrazole derivatives. For instance, a series of novel pyrazole derivatives were synthesized and showed moderate to excellent herbicidal activity against various weeds. benthamdirect.comnih.gov One study reported that compounds such as 4-chloro-N'-(2-(2,4-dichlorophenoxy)acetyl)-3-ethyl-1-methyl-1H-pyrazole-5-carbohydrazide exhibited 100% inhibition against Brassica campestris. benthamdirect.com Another study found that 5-heterocycloxy-3-methyl-1-substituted-1H-pyrazoles displayed excellent herbicidal activities. nih.gov These findings suggest that derivatives of this compound could be promising candidates for new herbicides.

Fungicidal Applications:

The antifungal potential of pyrazole derivatives is also well-documented. A study on novel pyrazole derivatives found that many of the synthesized compounds possessed moderate to high fungicidal activities against a range of plant pathogenic fungi. nih.gov For example, some compounds showed over 90% inhibition of Rhizoctonia solani. nih.gov Another research effort synthesized a series of pyrazole derivatives containing a 1,2,3,4-tetrahydroquinoline (B108954) moiety and found that they exhibited obvious fungicidal activities, with some compounds showing comparable activity to the commercial fungicide pyraclostrobin. researchgate.net

Pesticidal/Insecticidal Applications:

Pyrazole derivatives have also been investigated for their insecticidal properties. Novel 1H-pyrazole-5-carboxylic acid derivatives containing oxazole (B20620) and thiazole (B1198619) rings have been synthesized and shown to exhibit good insecticidal activity against Aphis fabae. researchgate.net Furthermore, research on N-pyridylpyrazole thiazole derivatives has identified compounds with excellent insecticidal activity against lepidopteran pests. mdpi.com These results indicate that the this compound scaffold could be a valuable starting point for the development of new insecticides.

The following table summarizes the agrochemical activities of some pyrazole derivatives structurally related to this compound.

| Compound Class | Target Pest/Weed | Activity Level | Reference |

| 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbohydrazide derivatives | Brassica campestris | Up to 100% inhibition | benthamdirect.com |

| 5-heterocycloxy-3-methyl-1-substituted-1H-pyrazoles | Various weeds | Excellent herbicidal activity | nih.gov |

| Novel pyrazole derivatives | Rhizoctonia solani | >90% inhibition | nih.gov |

| Pyrazole derivatives with 1,2,3,4-tetrahydroquinoline | Gaeumannomyces graminis var. tritici | Comparable to pyraclostrobin | researchgate.net |

| 1H-pyrazole-5-carboxylic acid derivatives with oxazole/thiazole | Aphis fabae | Good insecticidal activity | researchgate.net |

| N-pyridylpyrazole thiazole derivatives | Lepidopteran pests | Excellent insecticidal activity | mdpi.com |

Conclusion and Future Research Perspectives

Synthesis and Structural Diversification Strategies for 3-Ethyl-5-methyl-1H-pyrazole Scaffolds

The synthesis of the pyrazole (B372694) core, including scaffolds like this compound, traditionally relies on the Knorr pyrazole synthesis, which involves the condensation of a hydrazine (B178648) derivative with a β-dicarbonyl compound. acs.orgmdpi.com A primary challenge in this method, especially with substituted hydrazines, is controlling regioselectivity, often resulting in a mixture of isomers. acs.orgmdpi.com

Future synthetic strategies are focused on overcoming these limitations and expanding the structural diversity of pyrazole derivatives. Key areas of development include:

Regioselective Synthesis: Modern methods aim to achieve high regioselectivity. For instance, the condensation of 1,3-diketones with arylhydrazines in aprotic, high-dipole moment solvents like N,N-dimethylacetamide (DMAc) has shown to produce pyrazoles with high yields and selectivity. mdpi.comorganic-chemistry.org Other approaches involve the use of catalysts like nano-ZnO, which can provide excellent yields in short reaction times. mdpi.com

One-Pot and Multicomponent Reactions: To improve efficiency and sustainability, one-pot, multicomponent reactions are being developed. chemistryviews.org These methods combine several reaction steps without isolating intermediates, saving time and resources. An example is the p-toluenesulfonic acid (p-TsOH)-catalyzed reaction of cyclic β-diketones, arylglyoxals, and arylhydrazones. chemistryviews.org

Novel Functionalization: Research is moving beyond simple substitutions to more complex functionalization of the pyrazole ring. This includes developing methods for C3-functionalization, which is inherently challenging due to the ring's electronic properties. scholaris.ca One novel strategy involves the reaction of pyrazole N-oxides with arynes to introduce C3-hydroxyaryl groups. acs.orgscholaris.ca

Green Chemistry Approaches: There is a growing emphasis on environmentally friendly synthesis. ijrpr.com This includes using eco-friendly solvents, microwave-assisted synthesis, and flow chemistry to reduce waste and energy consumption. ijrpr.com

The diversification of the this compound scaffold through these advanced synthetic methods will enable the creation of libraries of novel compounds for screening and development.

Advancements in Understanding Biological Mechanisms and Target Identification for Novel Agent Design

Derivatives of the pyrazole scaffold are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. mdpi.comijrpr.com For this compound and its derivatives, future research will concentrate on elucidating their precise mechanisms of action and identifying specific molecular targets to design more potent and selective therapeutic agents.

Key future directions include:

Target Identification and Validation: While many pyrazole derivatives show promising biological effects, their exact molecular targets are often not fully known. acs.org Modern techniques like activity-based protein profiling (ABPP), cellular thermal shift assay (CETSA), and photoaffinity labeling are being used to identify the direct binding partners of these compounds within the cell. acs.org For example, pyrazolone (B3327878) compounds have been found to target 14-3-3 proteins, which are implicated in neurodegenerative diseases like ALS. acs.org

Structure-Activity Relationship (SAR) Studies: Detailed SAR studies are crucial for optimizing the therapeutic potential of lead compounds. nih.gov By systematically modifying the substituents on the this compound core, researchers can determine which functional groups are essential for activity and selectivity. nih.govnih.gov This allows for the rational design of derivatives with improved efficacy and reduced off-target effects. researchgate.net

Computational Modeling: In silico methods, including molecular docking and molecular dynamics (MD) simulations, are becoming indispensable tools in drug discovery. nih.gov These computational approaches can predict how pyrazole derivatives will bind to specific protein targets, such as protein kinases, which are often implicated in cancer. nih.govmdpi.com This helps to prioritize which compounds to synthesize and test, accelerating the discovery process. researchgate.net For instance, computational screening of pyrazole derivatives has identified potential inhibitors for cancer-related proteins like C-RAF, VEGFR, and HDAC. nih.govmdpi.com

A deeper understanding of the biological interactions of this compound derivatives will pave the way for the development of next-generation precision medicines. nih.gov

Potential for Novel Applications in Interdisciplinary Fields

While the primary focus has been on medicinal chemistry, the unique properties of the pyrazole ring open up possibilities in other scientific and industrial domains. Future research is expected to explore these interdisciplinary applications more thoroughly.

| Field | Potential Application of Pyrazole Derivatives | Supporting Findings |

| Agriculture | Herbicides, Fungicides, Pesticides, Insecticides | Pyrazole derivatives are used in agrochemicals due to their effectiveness against pests and weeds. Pyraclostrobin, for example, is a fungicide used to control diseases in crops. royal-chem.comoiccpress.com |